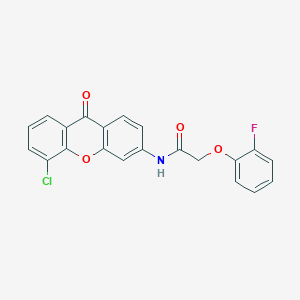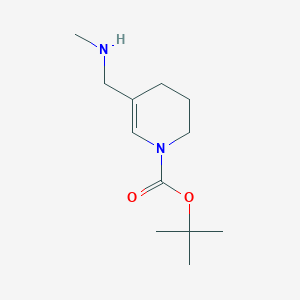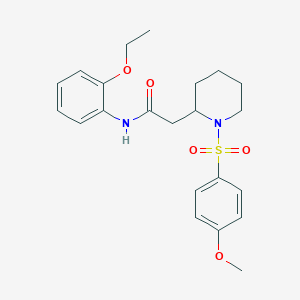
N-(2-ethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-ethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide" is a chemically synthesized molecule that likely possesses a piperidine backbone with various substituents, including an ethoxyphenyl group, a methoxyphenylsulfonyl moiety, and an acetamide linkage. Piperidine derivatives are of significant interest due to their biological activities and potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of piperidine derivatives often involves multiple steps, starting with the reaction of appropriate starting materials such as benzenesulfonyl chloride with a piperidine moiety. For instance, the synthesis of related compounds has been reported where ethyl isonipecotate reacts with benzenesulfonyl chloride to yield a phenylsulfonyl piperidin derivative, which is further modified to obtain the desired sulfonamide compounds . Similarly, the synthesis of N-substituted piperidine derivatives can involve the reaction of benzenesulfonyl chloride with aminopiperidine, followed by substitution reactions with various electrophiles .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a six-membered piperidine ring, which can be substituted at various positions to yield a wide range of compounds with different properties. The presence of sulfonyl and acyl groups can significantly influence the electronic and steric properties of these molecules .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including anodic methoxylation, which involves the introduction of methoxy groups into the piperidine ring. The reaction conditions, such as the choice of anode and electrolyte, can influence the selectivity and yield of monomethoxy or dimethoxy products . Additionally, piperidine derivatives can participate in azacyclization reactions to form 2-piperidinone structures under thermal conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are determined by the nature and position of substituents on the piperidine ring. The introduction of sulfonyl and acyl groups can enhance the lipophilicity and potentially the biological activity of these compounds. Spectral analysis, including NMR, IR, and mass spectrometry, is commonly used to elucidate the structures and confirm the identity of synthesized piperidine derivatives . The biological activities of these compounds, such as their antibacterial properties or their interaction with biological receptors, are also important aspects of their chemical properties .
Applications De Recherche Scientifique
Enzyme Inhibition Applications
- Carbonic Anhydrase, Acetylcholinesterase, and Butyrylcholinesterase Inhibition : A study by Virk et al. (2018) focused on the synthesis of triazole analogues related to N-(2-ethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide. These compounds demonstrated significant inhibition potential against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, suggesting their potential in treating conditions related to enzyme dysregulation [Virk et al., 2018].
Antimicrobial and Antibacterial Applications
- Antibacterial Activity : Iqbal et al. (2017) reported on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. These derivatives displayed moderate inhibition against both Gram-negative and Gram-positive bacterial strains, highlighting the compound's utility in developing new antibacterial agents [Iqbal et al., 2017].
Anticancer Applications
- Hepatocellular Carcinoma : Eldeeb et al. (2022) explored the cytotoxic effects of sulfonamide-derived isatins, related to the parent compound, against hepatocellular carcinoma (HCC) cell lines. Certain derivatives showed promising cytotoxicity and safety profiles, indicating their potential as novel anticancer agents for HCC management [Eldeeb et al., 2022].
Miscellaneous Applications
- Antithrombotic Properties : Lorrain et al. (2003) investigated the antithrombotic properties of a novel thrombin inhibitor closely related to N-(2-ethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide. The compound exhibited potent antithrombotic effects in various animal models, suggesting its potential use in preventing thrombosis [Lorrain et al., 2003].
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-3-29-21-10-5-4-9-20(21)23-22(25)16-17-8-6-7-15-24(17)30(26,27)19-13-11-18(28-2)12-14-19/h4-5,9-14,17H,3,6-8,15-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLJHBDOGLCABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


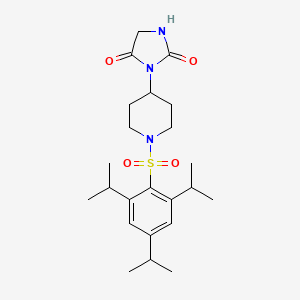
![[(5R,5As,9R,9aR,9bR)-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2499757.png)
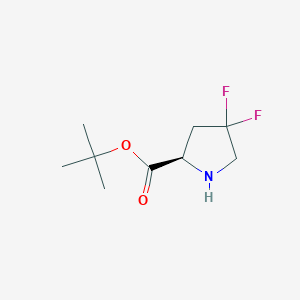
![N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2499760.png)
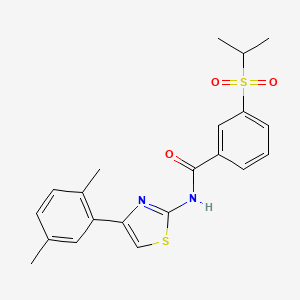

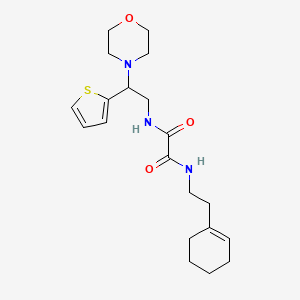
![N-[(4-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499766.png)
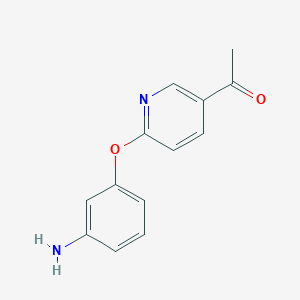
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2499769.png)

